molecular formula C7H4F2O2S B6230557 2,2-difluoro-1,3-dioxaindane-4-thiol CAS No. 1314969-42-0

2,2-difluoro-1,3-dioxaindane-4-thiol

Cat. No.: B6230557
CAS No.: 1314969-42-0
M. Wt: 190.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1,3-dioxaindane-4-thiol is a chemical compound with the molecular formula C7H4F2O2S and a molecular weight of 190.17 g/mol . This compound is characterized by the presence of two fluorine atoms, a dioxane ring, and a thiol group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1,3-dioxaindane-4-thiol typically involves difluoromethylation processes. One common method is the reaction of a suitable precursor with difluorocarbene reagents . The reaction conditions often require the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to ensure the stability of the difluorocarbene intermediate.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize continuous flow reactors to ensure consistent product quality and yield . The use of advanced difluoromethylation reagents and catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1,3-dioxaindane-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2,2-Difluoro-1,3-dioxaindane-4-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-difluoro-1,3-dioxaindane-4-thiol involves its interaction with molecular targets through its thiol and difluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

CAS No.

1314969-42-0

Molecular Formula

C7H4F2O2S

Molecular Weight

190.2

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.